N-(2-bromophenyl)piperidine-4-carboxamide

Description

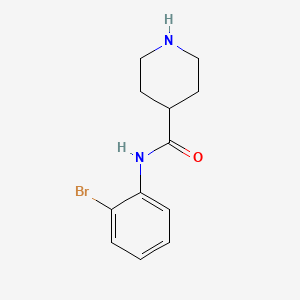

N-(2-bromophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H15BrN2O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromophenyl group attached to the piperidine ring

Properties

IUPAC Name |

N-(2-bromophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJYFUIRNRQDLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)piperidine-4-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with piperidine-4-carboxamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bromophenyl)piperidine-4-carboxamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may also play a role in the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-N-Z-piperidine: A related compound with a similar structure but different functional groups.

Benzyl 4-bromopiperidine-1-carboxylate: Another piperidine derivative with a benzyl group instead of a bromophenyl group.

Uniqueness

N-(2-bromophenyl)piperidine-4-carboxamide is unique due to the presence of both the bromophenyl group and the piperidine ring, which confer distinct chemical and biological properties

Biological Activity

N-(2-bromophenyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 2-bromophenyl group and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 284.16 g/mol. The presence of the bromine atom and the carboxamide group contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors. The compound can modulate the activity of these targets through:

- Hydrogen Bonding : The carboxamide group can form hydrogen bonds with polar residues in proteins.

- π-π Interactions : The bromophenyl group engages in π-π interactions with aromatic residues, enhancing binding affinity to target proteins.

These interactions can lead to various biological effects, such as inhibition or activation of enzymatic pathways.

Antiviral Activity

Research has highlighted the potential of piperidine derivatives, including this compound, as antagonists against the CCR5 receptor, which is critical for HIV entry into host cells. For example, related compounds have demonstrated significant inhibitory activity against HIV-1 envelope-mediated membrane fusion, with IC(50) values as low as 0.42 nM .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. For instance, studies on similar piperidine derivatives have shown promising results in inhibiting cathepsin K, an enzyme implicated in bone resorption and certain cancers. Compounds with structural modifications exhibited enhanced inhibitory activity, suggesting that this compound could be optimized for similar effects .

Synthesis and Evaluation

A series of studies have focused on synthesizing derivatives of piperidine-4-carboxamide to evaluate their biological activities. For example, modifications to the phenyl ring or substitution patterns have been systematically studied to assess their impact on enzyme inhibition and receptor binding affinities.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | 2-bromophenyl substitution | Potential CCR5 antagonist |

| N-(4-bromophenyl)piperidine-4-carboxamide | 4-bromophenyl substitution | Improved metabolic stability |

| Piperidine derivatives with polar groups | Various substitutions | Enhanced enzyme inhibition |

In Vivo Studies

In vivo pharmacokinetic studies have shown that certain piperidine derivatives exhibit favorable absorption and distribution profiles in animal models. These studies are crucial for understanding the therapeutic potential of this compound in treating diseases such as HIV/AIDS and certain cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.